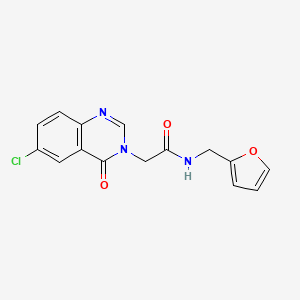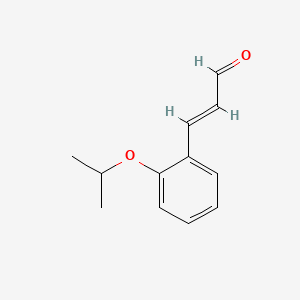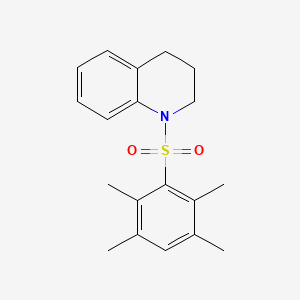
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that combines the structural features of tetramethylbenzenesulfonyl and tetrahydroquinoline
Vorbereitungsmethoden
The synthesis of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Analyse Chemischer Reaktionen
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
Tetramethylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Tetrahydroquinoline derivatives: These compounds have similar structural features and can undergo similar chemical reactions.
Sulfonamide derivatives: These compounds share the sulfonyl group and exhibit similar biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H23NO2S |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1-(2,3,5,6-tetramethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H23NO2S/c1-13-12-14(2)16(4)19(15(13)3)23(21,22)20-11-7-9-17-8-5-6-10-18(17)20/h5-6,8,10,12H,7,9,11H2,1-4H3 |
InChI-Schlüssel |
MWNHYHMRJZHKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


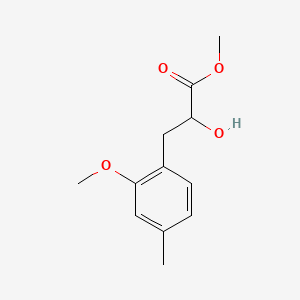
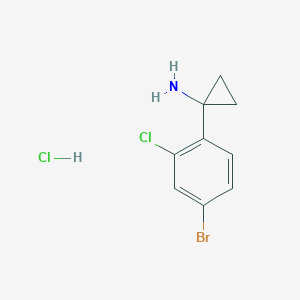
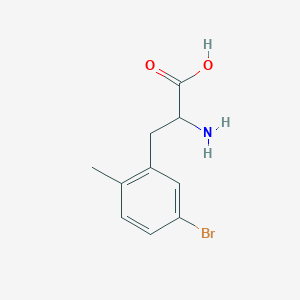
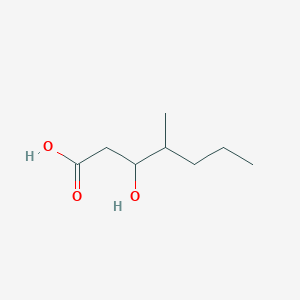
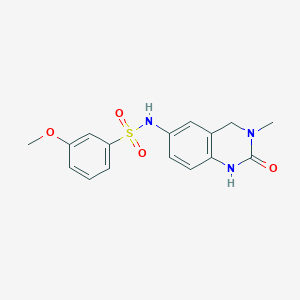
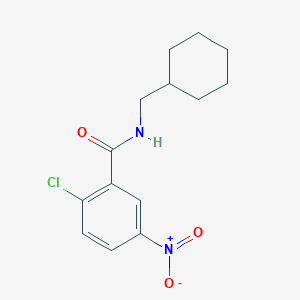
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
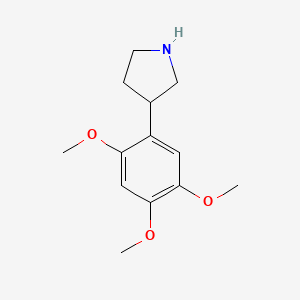
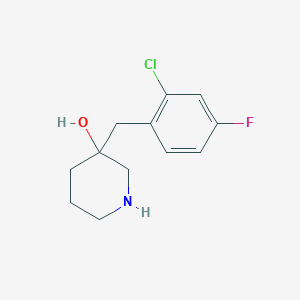
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
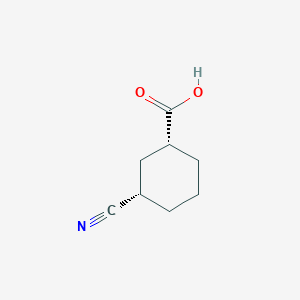
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
